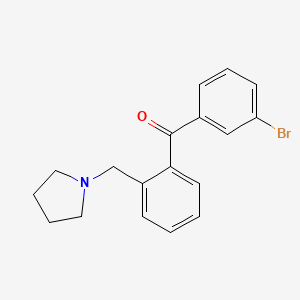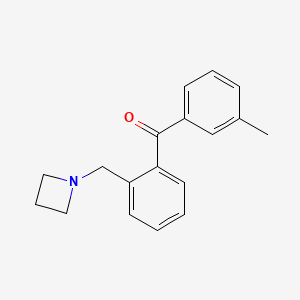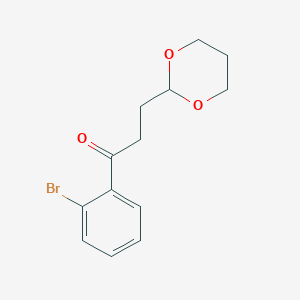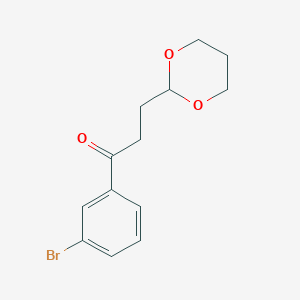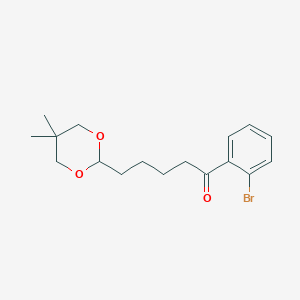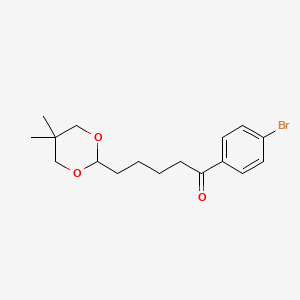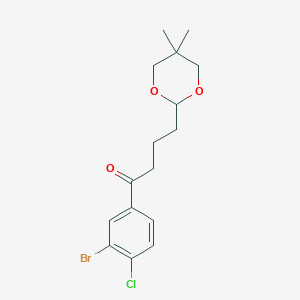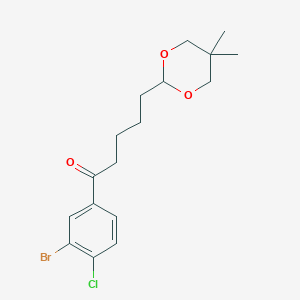
2,5-Dibromophenol
説明
2,5-Dibromophenol is a brominated derivative of phenol, which is a compound that consists of a phenolic ring with two bromine atoms substituted at the 2nd and 5th positions. While the provided papers do not directly discuss 2,5-Dibromophenol, they do provide insights into similar brominated phenols and their properties, synthesis, and applications. These compounds are of interest due to their various industrial applications and their presence in the environment as pollutants or natural products.
Synthesis Analysis
The synthesis of brominated phenolic compounds can involve various strategies, including electrophilic aromatic substitution and oxidative polycondensation reactions. For instance, the synthesis of a phenol-based polymer is described, where the monomer is synthesized through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization . Although this does not directly pertain to 2,5-Dibromophenol, it provides a general idea of how brominated phenols can be incorporated into larger molecular structures.
Molecular Structure Analysis
The molecular structure of brominated phenols is characterized by the presence of bromine atoms on the aromatic ring, which can significantly influence the physical and chemical properties of the molecule. For example, the crystal structure of a complex formed with 5,5'-dibromo-2,2'-biphenol shows a cooperative inter-intra-molecular hydrogen-bonded system . This suggests that 2,5-Dibromophenol may also engage in hydrogen bonding due to the presence of the phenolic hydroxyl group.
Chemical Reactions Analysis
Brominated phenols can participate in various chemical reactions, including those that form polymers or complexes with other molecules. The papers describe the formation of complexes between brominated phenols and other organic compounds, which involve hydrogen bonding and can lead to changes in the molecular structure when transitioning from solid to solution . These interactions are crucial for understanding the reactivity and potential applications of 2,5-Dibromophenol.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenols are influenced by the bromine substituents and the phenolic hydroxyl group. These compounds can exhibit different solubilities, melting points, and reactivities. For example, the radical scavenging activities of a dibromo-substituted phenol compound were assessed, showing significant antioxidant properties . This indicates that 2,5-Dibromophenol may also possess similar properties, which could be relevant for its potential use in pharmaceuticals or as an antioxidant.
将来の方向性
作用機序
Target of Action
2,5-Dibromophenol is a type of bromophenol, which consists of one hydroxy group and two bromine atoms bonded to a benzene ring
Mode of Action
Bromophenols, in general, are produced by electrophilic halogenation of phenol with bromine . This suggests that 2,5-Dibromophenol may interact with its targets through similar electrophilic mechanisms, leading to changes in the target’s function or structure.
Pharmacokinetics
It is known that the compound is solid at room temperature . Its solubility in water is low, but it can slightly dissolve in chloroform and methanol . These properties may affect its bioavailability and distribution in the body.
Action Environment
The action, efficacy, and stability of 2,5-Dibromophenol can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it should be stored under inert atmosphere and room temperature to maintain its stability . Furthermore, its solubility in different solvents suggests that the compound’s action and efficacy may be influenced by the chemical environment.
特性
IUPAC Name |
2,5-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXWVUVLXIJHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182430 | |
| Record name | 2,5-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromophenol | |
CAS RN |
28165-52-8 | |
| Record name | 2,5-Dibromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


